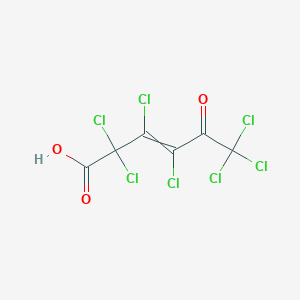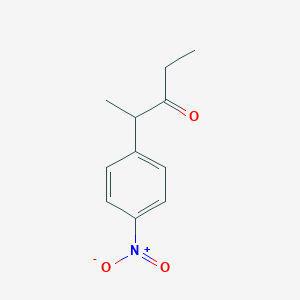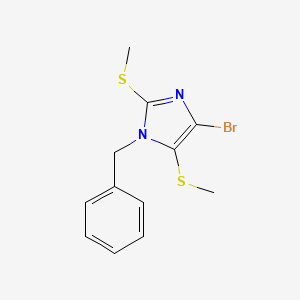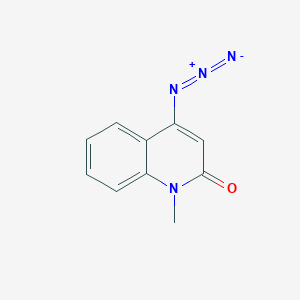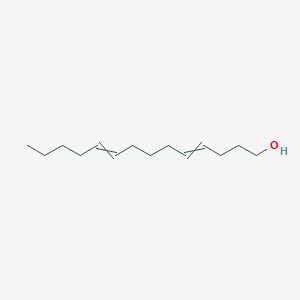
Tetradeca-4,9-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-4,9-dien-1-ol: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds located at the 4th and 9th positions of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-4,9-dien-1-ol typically involves the stereoselective hydrogenation of 1,5-diynes. One common method is the condensation of 5-(2-tetrahydropyranyloxy)-pent-1-yne with 4-nonynyl or 4-nonenyl bromide, followed by hydrolysis to yield tetradeca-4,9-diyn-1-ol or tetradeca-4-yn-9-en-1-ol. These intermediates are then partially hydrogenated to produce the desired geometric isomers of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of tetradeca-4,9-dienal.
Reduction: Formation of tetradecan-1-ol.
Substitution: Formation of tetradeca-4,9-dienyl halides or esters.
Applications De Recherche Scientifique
Tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as attraction or mating . The exact molecular pathways and targets are still under investigation, but its activity is primarily mediated through receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: This compound has a similar structure but contains additional triple bonds, which confer different chemical properties.
(Z,E)-Tetradeca-9,12-dien-1-yl acetate: This compound is an ester derivative with similar applications in pheromone studies.
Uniqueness: Tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions, which influence its reactivity and applications. Its ability to act as a pheromone makes it particularly valuable in entomological research and pest control.
Propriétés
Numéro CAS |
108609-20-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
Clé InChI |
RTVRBZVCOFYNLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


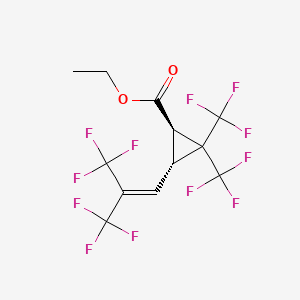
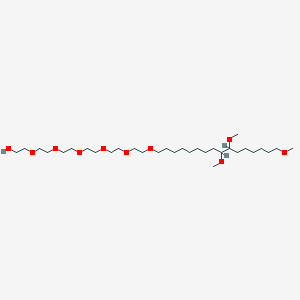

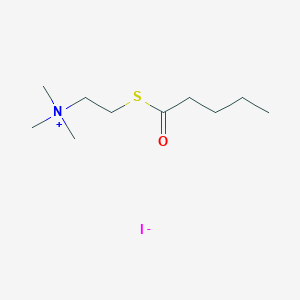
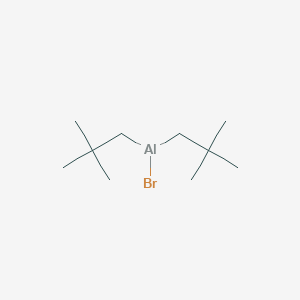
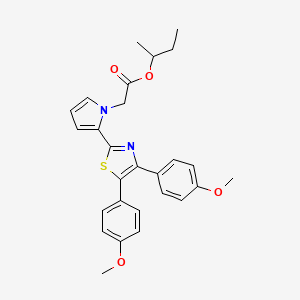
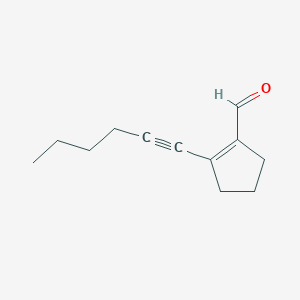
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
